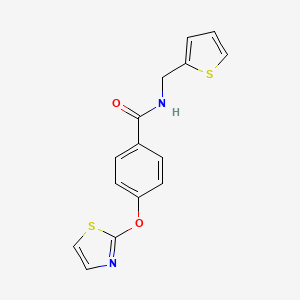

4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide

Description

4-(Thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative featuring a thiazole-2-yloxy group at the para position of the benzamide core and a thiophen-2-ylmethyl substituent on the nitrogen atom. This compound combines heterocyclic moieties (thiazole and thiophene) known for their roles in medicinal chemistry, particularly in modulating electronic properties, solubility, and target binding.

Properties

IUPAC Name |

4-(1,3-thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S2/c18-14(17-10-13-2-1-8-20-13)11-3-5-12(6-4-11)19-15-16-7-9-21-15/h1-9H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHJNQVETVWVBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:

Formation of Thiazol-2-yloxy Intermediate: This step involves the reaction of a thiazole derivative with an appropriate leaving group to form the thiazol-2-yloxy intermediate.

Coupling with Benzamide: The thiazol-2-yloxy intermediate is then coupled with a benzamide derivative under suitable conditions, often involving a base and a coupling agent such as EDCI or DCC.

Introduction of Thiophen-2-ylmethyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the thiazole or thiophene rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halides, bases, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

Research indicates that 4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide exhibits several promising biological activities, including:

- Enzyme Inhibition : The thiazole and thiophene rings are known to serve as scaffolds for developing enzyme inhibitors. Studies have shown that compounds with similar structures can inhibit various biological processes by targeting specific enzymes.

- Antagonistic Properties : In a study involving ZAC (Zinc-Activated Channel) signaling, analogs of thiazole-benzamide were identified as selective antagonists. These compounds displayed non-competitive antagonism, suggesting potential therapeutic applications in modulating receptor activity .

Synthetic Applications

The synthesis of 4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide involves various chemical reactions, utilizing reagents such as acids, bases, and oxidizing agents. The optimization of synthetic routes is crucial for enhancing yield and purity, which is essential for large-scale production.

Case Studies

- ZAC Antagonism : A study published in PubMed identified a series of thiazole-benzamide analogs that act as selective antagonists of ZAC. These compounds were shown to inhibit ZAC signaling effectively without affecting other receptor types, indicating their specificity and potential as pharmacological tools .

- Enzyme Inhibition Research : Another investigation focused on the inhibitory effects of thiazole derivatives on specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition, suggesting that these compounds could lead to the development of novel therapeutic agents targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituents:

Key Observations :

- Electron-Withdrawing vs.

- Heteroaromatic Substitutions : Thiophen-2-ylmethyl (target compound) and pyridin-4-yl (compound 3 in ) substituents differ in aromaticity and polarity, affecting solubility and target interactions.

- Extended Pharmacophores : Coumarin-thiazole hybrids () incorporate fused ring systems, broadening biological activity compared to simpler thiazole derivatives.

Comparison :

- The target compound likely requires a thiazole-oxy coupling step (e.g., Mitsunobu reaction or nucleophilic aromatic substitution) followed by N-alkylation with thiophen-2-ylmethyl bromide. Such methods are consistent with and but may face challenges in regioselectivity.

Physicochemical Properties

- Metabolic Stability : The thiazole ring may enhance metabolic stability compared to imidazole derivatives (), though the thiophene group could introduce susceptibility to oxidative metabolism.

Biological Activity

4-(Thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing its mechanisms of action, research findings, and potential applications.

Molecular Characteristics

- Common Name : 4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide

- CAS Number : 1797900-14-1

- Molecular Formula : CHNOS

- Molecular Weight : 316.4 g/mol

Structural Features

The compound features a thiazole ring, a thiophene moiety, and a benzamide structure, which contribute to its unique electronic and steric properties. These characteristics are crucial for its biological interactions.

The biological activity of 4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound may modulate these pathways, leading to effects such as:

- Antimicrobial Activity : The compound exhibits potential against various microbial strains, suggesting it could serve as a lead for developing new antimicrobial agents.

- Anticancer Properties : Research indicates that it may inhibit cell proliferation in cancer cell lines, showing promise as an anticancer therapeutic.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole-benzamide derivatives. For instance:

- A study on similar compounds demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 and U-937, with IC values indicating effective cytotoxicity at sub-micromolar concentrations .

- The introduction of electron-withdrawing groups (EWGs) in related thiazole derivatives was found to enhance their anticancer activity .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been explored extensively. Compounds with similar structures have shown activity against various pathogens, including bacteria and fungi. This suggests that 4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide could be developed further in this area.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(thiazol-2-yloxy)-N-(phenylmethyl)benzamide | Thiazole and phenyl groups | Moderate anticancer activity |

| 4-(thiazol-2-yloxy)-N-(pyridin-2-ylmethyl)benzamide | Thiazole and pyridine groups | Enhanced antimicrobial properties |

| 4-(thiazol-2-yloxy)-N-(furan-2-ylmethyl)benzamide | Thiazole and furan groups | Notable anti-inflammatory effects |

Study on Anticancer Effects

A recent investigation focused on the effects of thiazole-benzamide derivatives on human cancer cell lines. The study revealed that compounds similar to 4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide induced apoptosis in MCF-7 cells through the activation of intrinsic apoptotic pathways .

Study on Antimicrobial Properties

Another case study evaluated the antimicrobial properties of thiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant inhibitory effects, supporting their potential use in treating infections caused by resistant strains .

Q & A

Q. Q1. What are the standard synthetic routes for 4-(thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide, and what critical reaction parameters must be controlled?

A: The synthesis typically involves multi-step reactions:

- Thiazole Ring Formation : Use Hantzsch thiazole synthesis, condensing α-haloketones with thioamides under acidic/basic conditions .

- Coupling Reactions : Link the thiazole moiety to the benzamide core via nucleophilic aromatic substitution or amide bond formation.

- Critical Parameters : Temperature (60–100°C for Hantzsch), solvent polarity (DMF or THF for coupling), and stoichiometric ratios (1:1.1 for intermediates). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. Q2. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

A: Core techniques include:

- NMR : Confirm structure via ¹H NMR (δ 7.2–8.5 ppm for aromatic protons, δ 4.5–5.5 ppm for methylene bridges) and ¹³C NMR (amide carbonyl at ~168 ppm) .

- IR : Identify C=O (1650–1700 cm⁻¹), C-S (650–750 cm⁻¹), and N-H stretches (3300–3500 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. Q3. How can researchers design initial biological activity assays for this compound?

A: Prioritize in vitro assays:

- Anticancer Activity : NCI-60 cell line screening, focusing on IC₅₀ values for melanoma or breast cancer (as seen in structurally similar thiazoles) .

- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. Q4. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be systematically addressed?

A: Resolve discrepancies by:

- Standardizing Assay Conditions : Use consistent cell lines (e.g., MCF-7 for breast cancer), passage numbers, and serum concentrations .

- Validating Compound Stability : Monitor degradation via HPLC under assay conditions (pH 7.4, 37°C) .

- Meta-Analysis : Compare data across studies using tools like PRISMA, adjusting for variables like solvent (DMSO vs. ethanol) .

Q. Q5. What computational strategies are effective for elucidating the mechanism of action of this compound?

A: Combine:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; PDB ID: 1M17) .

- QSAR Studies : Corrogate substituent effects (e.g., thiophene vs. furan) on bioactivity using Hammett constants .

- MD Simulations : Assess binding stability (50 ns trajectories) with GROMACS to identify critical residue interactions .

Q. Q6. How can structure-activity relationship (SAR) studies optimize this compound for enhanced selectivity?

A: Modify:

- Thiazole Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to improve kinase inhibition .

- Benzamide Linkers : Replace thiophenemethyl with bulkier groups (e.g., cyclohexyl) to reduce off-target effects .

- In Vivo Testing : Evaluate pharmacokinetics (Cmax, t½) in murine models after structural tweaks .

Q. Q7. What advanced analytical methods resolve challenges in purity assessment during scale-up synthesis?

A: Employ:

- HPLC-MS : Quantify impurities (e.g., des-methyl byproducts) with C18 columns and 0.1% formic acid gradients .

- X-ray Crystallography : Confirm stereochemistry and crystal packing (e.g., hydrogen-bonded dimers as in nitazoxanide analogs) .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability (>200°C indicates suitability for long-term storage) .

Methodological Considerations

Q. Q8. How should researchers design experiments to assess metabolic stability and toxicity?

A: Follow:

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, quantifying parent compound depletion via LC-MS .

- Cytotoxicity Profiling : Compare therapeutic index (IC₅₀ in cancer cells vs. HEK293 normal cells) .

- AMES Test : Screen for mutagenicity using S. typhimurium TA98/TA100 strains .

Q. Q9. What strategies mitigate synthetic challenges in forming the thiazole-oxygen bridge?

A: Optimize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.